molecular formula C18H9F3N4O3 B12927984 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid CAS No. 921620-15-7

5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid

Cat. No.: B12927984
CAS No.: 921620-15-7
M. Wt: 386.3 g/mol
InChI Key: OMNPPFHKLNTKBS-UHFFFAOYSA-N
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Description

5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a cyanophenoxy group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with a cyanobenzene derivative.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Cyanophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylic acid: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    5-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid:

Uniqueness

The presence of both the cyanophenoxy and trifluoromethylphenyl groups in 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid imparts unique chemical properties, such as increased stability, reactivity, and potential biological activity, making it distinct from similar compounds.

Properties

CAS No.

921620-15-7

Molecular Formula

C18H9F3N4O3

Molecular Weight

386.3 g/mol

IUPAC Name

5-(4-cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C18H9F3N4O3/c19-18(20,21)12-3-1-2-11(8-12)15-23-16(14(17(26)27)24-25-15)28-13-6-4-10(9-22)5-7-13/h1-8H,(H,26,27)

InChI Key

OMNPPFHKLNTKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)C(=O)O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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